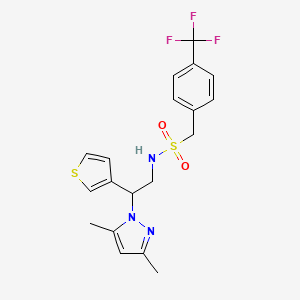

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

CAS No.: 2034492-50-5

Cat. No.: VC7107090

Molecular Formula: C19H20F3N3O2S2

Molecular Weight: 443.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034492-50-5 |

|---|---|

| Molecular Formula | C19H20F3N3O2S2 |

| Molecular Weight | 443.5 |

| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C19H20F3N3O2S2/c1-13-9-14(2)25(24-13)18(16-7-8-28-11-16)10-23-29(26,27)12-15-3-5-17(6-4-15)19(20,21)22/h3-9,11,18,23H,10,12H2,1-2H3 |

| Standard InChI Key | JVVFFZNSOCEROP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3)C |

Introduction

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that combines heterocyclic and sulfonamide functionalities. This compound's structure suggests potential applications in medicinal chemistry, particularly for its pharmacophoric features, which include pyrazole, thiophene, and trifluoromethyl groups.

Structural Features

The molecular structure of the compound includes:

-

Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms.

-

Thiophene ring: A sulfur-containing heterocycle known for its electronic properties.

-

Trifluoromethyl group: A highly electronegative substituent that enhances metabolic stability and bioavailability.

-

Methanesulfonamide moiety: A functional group often associated with biological activity.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the pyrazole derivative: Starting from precursors such as hydrazine and diketones.

-

Coupling with the thiophene moiety: Through alkylation or acylation reactions.

-

Introduction of the trifluoromethylphenyl group: Using sulfonamide chemistry to attach the methanesulfonamide functionality.

Potential Applications

The structural features of this compound suggest several possible applications:

-

Pharmacological Potential:

-

Biochemical Targeting:

Analytical Data

To confirm the structure and purity of the compound, the following analytical techniques are typically employed:

-

NMR Spectroscopy: Proton () and Carbon () NMR to identify chemical shifts corresponding to the pyrazole, thiophene, and trifluoromethyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm fragmentation patterns.

-

Infrared (IR) Spectroscopy: To detect functional groups such as sulfonamides (characteristic S=O stretching).

Research Implications

This compound's unique combination of functional groups makes it a promising candidate for:

-

Drug discovery programs targeting metabolic disorders or infectious diseases .

-

Development of enzyme inhibitors due to its sulfonamide moiety.

-

Further derivatization to optimize pharmacokinetic properties.

Limitations and Future Studies

While promising, further research is needed to:

-

Evaluate its biological activity in vitro and in vivo.

-

Investigate its pharmacokinetics and toxicity profile.

-

Explore structure-activity relationships (SAR) to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume